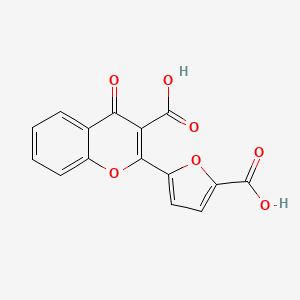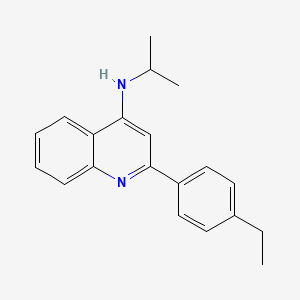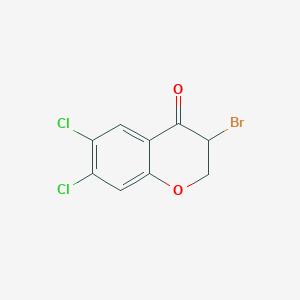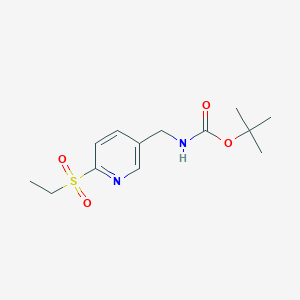
2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-カルボキシフラン-2-イル)-4-オキソ-4H-クロメン-3-カルボン酸は、クロメン類に属する有機化合物です。クロメン類は、多様な生物活性で知られており、医薬品化学で広く使用されています。この化合物は、フラン環がクロメン構造に結合し、フラン環とクロメン環の両方にカルボン酸基が結合した構造をしています。
2. 製法
合成経路と反応条件: 2-(5-カルボキシフラン-2-イル)-4-オキソ-4H-クロメン-3-カルボン酸の合成には、通常、複数段階の有機反応が必要です。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させてクロメン環を形成し、その後、一連の縮合反応を通じてフラン環を導入することです。カルボン酸基は、通常、過マンガン酸カリウムや三酸化クロムなどの試薬を用いた酸化反応によって導入されます。
工業生産方法: 工業的な環境では、この化合物の生産には、反応条件を正確に制御し、収率と純度を向上させるために、連続フロー反応器が使用される場合があります。パラジウム担持炭素 (Pd/C) などの触媒が、合成における特定の工程を促進するために使用される場合があります。
反応の種類:
酸化: この化合物は、特にフラン環において酸化反応を起こし、様々な酸化誘導体を生成します。
還元: クロメン環の還元により、ジヒドロクロメン誘導体が得られます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
置換: ハロゲン (Br₂、Cl₂)、ニトロ化剤 (HNO₃)
主な生成物:
- フラン環の酸化誘導体
- ジヒドロクロメン誘導体
- 様々な官能基が置換されたクロメン
4. 科学研究における用途
2-(5-カルボキシフラン-2-イル)-4-オキソ-4H-クロメン-3-カルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗酸化作用など、潜在的な生物活性を研究されています。
医学: 特に生物学的標的に対する相互作用能力から、創薬における潜在的な用途について調査されています。
産業: クロメン構造により、染料や顔料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring, followed by the introduction of the furan ring through a series of condensation reactions. The carboxylic acid groups are usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate specific steps in the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the chromene ring can yield dihydrochromene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products:
- Oxidized derivatives of the furan ring
- Dihydrochromene derivatives
- Substituted chromenes with various functional groups
科学的研究の応用
2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromene structure.
作用機序
2-(5-カルボキシフラン-2-イル)-4-オキソ-4H-クロメン-3-カルボン酸の作用機序は、様々な分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。例えば、炎症経路に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。正確な経路と分子標的は、特定の用途や使用の状況によって異なる場合があります。
類似化合物:
クマリン: 抗凝固作用で知られる別のクロメン誘導体です。
フラボノイド: クロメン構造が類似した化合物のクラスで、抗酸化作用について広く研究されています。
フラノクマリン: フラン構造とクマリン構造を組み合わせた化合物で、光毒性で知られています。
独自性: 2-(5-カルボキシフラン-2-イル)-4-オキソ-4H-クロメン-3-カルボン酸は、カルボン酸基を持つフラン環とクロメン環の両方が存在するため、独自性があります。この構造の特徴の組み合わせにより、様々な研究および産業用途において価値のある化合物となっています。
類似化合物との比較
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar chromene structure, widely studied for their antioxidant activities.
Furanocoumarins: Compounds that combine furan and coumarin structures, known for their phototoxic properties.
Uniqueness: 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to the presence of both furan and chromene rings with carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89002-86-8 |
|---|---|
分子式 |
C15H8O7 |
分子量 |
300.22 g/mol |
IUPAC名 |
2-(5-carboxyfuran-2-yl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H8O7/c16-12-7-3-1-2-4-8(7)22-13(11(12)15(19)20)9-5-6-10(21-9)14(17)18/h1-6H,(H,17,18)(H,19,20) |
InChIキー |
WCWANJIFQXKLNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)



![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

